Glycogen phosphorylase-IN-1
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-4,5-difluoro-N-[[2-methoxy-5-(methylcarbamoylamino)phenyl]carbamoyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClF2N4O4/c1-21-16(26)22-8-3-4-14(28-2)13(5-8)23-17(27)24-15(25)9-6-11(19)12(20)7-10(9)18/h3-7H,1-2H3,(H2,21,22,26)(H2,23,24,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROJNYKZWTOHRNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NC1=CC(=C(C=C1)OC)NC(=O)NC(=O)C2=CC(=C(C=C2Cl)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClF2N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90435160 | |
| Record name | Glycogen Phosphorylase Inhibitor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90435160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
648926-15-2 | |
| Record name | Glycogen Phosphorylase Inhibitor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90435160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular and Structural Biology of Glycogen Phosphorylase
Glycogen (B147801) Phosphorylase Isoforms and Tissue Distribution
In mammals, glycogen phosphorylase exists as three distinct isozymes, each encoded by a separate gene and exhibiting tissue-specific expression patterns. nih.govnih.gov These isoforms, while sharing a high degree of sequence similarity and catalyzing the same fundamental reaction, possess unique regulatory properties that reflect the metabolic needs of their respective tissues. nih.govnih.govnih.gov The three major isoforms are found in the liver, muscle, and brain. wikipedia.org
Hepatic Glycogen Phosphorylase (lGP)
The liver isoform of glycogen phosphorylase (lGP), also known as PYGL, is predominantly expressed in the liver. nih.govwikipedia.org Its primary function is to maintain glucose homeostasis in the bloodstream by breaking down hepatic glycogen stores to release glucose for other tissues. proteopedia.orgnih.gov The activity of lGP is exquisitely sensitive to the concentration of glucose; high levels of glucose act as an allosteric inhibitor, a crucial feedback mechanism for regulating blood sugar. nih.govgonzaga.edu Mutations in the gene encoding lGP can lead to Hers' disease (glycogen storage disease type VI), which is characterized by an enlarged liver and mild hypoglycemia. wikipedia.org
Muscle Glycogen Phosphorylase (mGP)
Muscle glycogen phosphorylase (mGP), or myophosphorylase (PYGM), is the characteristic isoform found in skeletal muscle. nih.govwikipedia.org Its main role is to provide an immediate source of glucose-1-phosphate for glycolysis, thereby generating the ATP required for muscle contraction. nih.govproteopedia.org Unlike the liver isoform, mGP is not significantly inhibited by glucose. Instead, its activity is primarily regulated by the energy status of the muscle cell, being allosterically activated by AMP and inhibited by ATP. gonzaga.eduaklectures.com Deficiencies in mGP activity result in McArdle's disease (glycogen storage disease type V), a condition marked by exercise intolerance, muscle cramps, and fatigue. wikipedia.org
Brain Glycogen Phosphorylase (bGP)
The brain isoform of glycogen phosphorylase (bGP), or PYGB, is the predominant form in the brain and embryonic tissues. nih.govwikipedia.org In the brain, astrocytes express both bGP and mGP, while neurons appear to express only the brain isoform. nih.gov Brain glycogen serves as an emergency energy reserve, particularly for supporting high-cognitive functions like learning and memory. nih.gov While sharing similarities with the other isoforms, bGP has distinct regulatory features. nih.govresearchgate.net For instance, it displays a different sensitivity to the allosteric activator AMP compared to the muscle and liver isoforms. nih.govresearchgate.net Recent research has also suggested bGP as a potential biomarker for certain types of cancer. wikipedia.org
Table 1: Comparison of Glycogen Phosphorylase Isoforms
| Feature | Hepatic Glycogen Phosphorylase (lGP/PYGL) | Muscle Glycogen Phosphorylase (mGP/PYGM) | Brain Glycogen Phosphorylase (bGP/PYGB) |
|---|---|---|---|
| Primary Tissue | Liver nih.govwikipedia.org | Skeletal Muscle nih.govwikipedia.org | Brain, Embryonic Tissues nih.govwikipedia.org |
| Primary Function | Blood Glucose Homeostasis proteopedia.orgnih.gov | Energy for Muscle Contraction nih.govproteopedia.org | Emergency Energy for Brain Function nih.gov |
| Key Allosteric Regulator (Inhibitor) | Glucose gonzaga.edu | ATP aklectures.com | - |
| Key Allosteric Regulator (Activator) | - | AMP aklectures.com | AMP (different sensitivity) nih.govresearchgate.net |
| Associated Disease | Hers' Disease (GSD VI) wikipedia.org | McArdle's Disease (GSD V) wikipedia.org | - |
Conformational States and Allosteric Regulation of Glycogen Phosphorylase
Glycogen phosphorylase is a classic example of an allosterically regulated enzyme, meaning its activity is modulated by the binding of effector molecules at sites distinct from the active site. nih.gov This regulation is achieved through complex conformational changes that shift the enzyme between active and inactive states. rcsb.org
Enzyme Interconversion Between Active (GPa) and Inactive (GPb) Forms
Glycogen phosphorylase exists in two main interconvertible forms: a generally active, phosphorylated form called phosphorylase a (GPa), and a less active, dephosphorylated form known as phosphorylase b (GPb). proteopedia.orgresearchgate.netoregonstate.edu The conversion from GPb to GPa is catalyzed by the enzyme phosphorylase kinase, which adds a phosphate (B84403) group to a specific serine residue (Ser14) on each subunit of the GP dimer. proteopedia.orgcmu.edunih.gov This phosphorylation event triggers a significant conformational change, particularly in the N-terminal region, leading to the activation of the enzyme. cmu.edunih.gov Conversely, the removal of this phosphate group by protein phosphatase 1 (PP1) converts GPa back to the less active GPb form. nih.govresearchgate.net
Both GPa and GPb can exist in two distinct conformational states: a high-activity "R" (relaxed) state and a low-activity "T" (tense) state. proteopedia.orgresearchgate.net Phosphorylase b is typically in the inactive T state, but can be allosterically activated by AMP, which shifts the equilibrium towards the active R state. wikipedia.orgoregonstate.edu Conversely, ATP and glucose-6-phosphate act as allosteric inhibitors, stabilizing the T state of GPb. aklectures.comoregonstate.edu Phosphorylase a is predominantly in the active R state. wikipedia.orgoregonstate.edu However, in the liver isoform, glucose can bind to an allosteric site and shift GPa to the T state, thereby inhibiting its activity. oregonstate.edu
Allosteric Regulatory Sites and Ligand Binding Mechanisms
The intricate regulation of glycogen phosphorylase activity is made possible by the presence of several distinct allosteric sites on the enzyme. These sites bind specific effector molecules, inducing conformational changes that modulate the enzyme's catalytic efficiency.
Nucleotide Activator Site: This site, located at the subunit interface, binds the allosteric activator AMP. wikipedia.orgcmu.edu The binding of AMP, particularly to muscle GPb, promotes a transition from the inactive T state to the active R state. wikipedia.org ATP and glucose-6-phosphate compete with AMP for this site, acting as inhibitors by stabilizing the T state. oregonstate.edunih.gov
Inhibitor Site: A separate allosteric inhibitor site, distinct from the catalytic and nucleotide sites, binds purine (B94841) analogs like caffeine (B1668208). proteopedia.org Binding of these inhibitors stabilizes the inactive T state of the enzyme, blocking access to the catalytic site. proteopedia.org
Glycogen Storage Site: Glycogen phosphorylase possesses a glycogen binding site, often referred to as the glycogen storage site, which allows the enzyme to bind to glycogen particles. wikipedia.orgrcsb.org This interaction is crucial for the efficient degradation of glycogen.
The binding of these various ligands to their respective sites triggers a cascade of conformational changes that are transmitted throughout the enzyme structure, ultimately affecting the accessibility and geometry of the catalytic site. nih.govbiorxiv.org This complex interplay of covalent modification and allosteric regulation ensures that glycogen breakdown is tightly controlled and responsive to the metabolic needs of the cell.
Table 2: Allosteric Regulators of Glycogen Phosphorylase
| Regulator | Effect on Activity | Isoform Specificity (if applicable) | Binding Site | Mechanism |
|---|---|---|---|---|
| AMP | Activation wikipedia.org | Primarily muscle (mGPb) wikipedia.orggonzaga.edu | Nucleotide Activator Site wikipedia.orgcmu.edu | Stabilizes the active R state wikipedia.org |
| ATP | Inhibition aklectures.com | Muscle (mGPb) aklectures.com | Nucleotide Activator Site oregonstate.edu | Competes with AMP, stabilizes the inactive T state oregonstate.edu |
| Glucose-6-Phosphate | Inhibition oregonstate.edu | Muscle (mGPb) oregonstate.edu | Nucleotide Activator Site oregonstate.edunih.gov | Stabilizes the inactive T state nih.gov |
| Glucose | Inhibition gonzaga.edu | Liver (lGPa) gonzaga.eduoregonstate.edu | Allosteric site distinct from catalytic site oregonstate.edu | Stabilizes the inactive T state oregonstate.edu |
| Caffeine | Inhibition researchgate.net | General | Inhibitor Site proteopedia.orgresearchgate.net | Stabilizes the inactive T state proteopedia.org |
Catalytic Site Interactions
The catalytic site of glycogen phosphorylase is where the phosphorolytic cleavage of glycogen occurs. nih.gov This site is relatively buried within the protein, approximately 15Å from the surface and the subunit interface, a feature that makes its activity highly susceptible to regulation through allosteric effects that control substrate access. wikipedia.org A crucial component of the catalytic site is the cofactor pyridoxal (B1214274) phosphate (PLP), derived from Vitamin B6, which is covalently linked to a lysine (B10760008) residue (Lys680) via a Schiff base. wikipedia.orgproteopedia.org The phosphate group of PLP plays a direct role in the catalytic mechanism by donating a proton to the inorganic phosphate substrate, facilitating the cleavage of the α-1,4-glycosidic bond in glycogen. wikipedia.orgwikipedia.org The active site accommodates the glycogen substrate and the inorganic phosphate. Structural changes upon substrate binding, such as the shift of specific residues like Leu136 and His377, contribute to the creation of a high-affinity binding pocket for the phosphate substrate and stabilization of the transition state. uwec.edu The binding of inhibitors to this site is often competitive with the substrate, glucose-1-phosphate. nih.gov
Adenosine (B11128) Monophosphate (AMP) Binding Site
The allosteric binding of adenosine monophosphate (AMP) is a key mechanism for activating glycogen phosphorylase, particularly the muscle isoform (GPb). wikipedia.orgproteopedia.org This binding site is located near the subunit interface. wikipedia.org The binding of AMP induces a significant conformational change, transitioning the enzyme from the less active T-state to the more active R-state. wikipedia.org This transition involves a substantial rotation of the "tower helices" (residues 262-278) of the two subunits by about 50 degrees relative to each other, leading to greater organization and enhanced intersubunit interactions. wikipedia.org Even in the absence of phosphorylation, AMP binding can increase phosphorylase activity. wikipedia.org The binding of AMP and the subsequent allosteric transition are influenced by the ordering of a loop (residues 313–326) which is otherwise disordered. nih.gov The inhibition of AMP activation can be achieved by molecules like glucose-6-phosphate, which binds nearby and acts as a partially competitive inhibitor. nih.gov
Purine/Caffeine Inhibitory Site
Glycogen phosphorylase possesses a distinct inhibitory site, often referred to as the purine or caffeine site, located at the entrance to the catalytic channel, approximately 12Å from the active site. proteopedia.orguwec.edu This site can bind various purine-based compounds, including caffeine. nih.gov The binding of inhibitors like caffeine at this site obstructs the entrance to the active site, thereby impeding substrate access. nih.gov Crystallographic studies have shown that caffeine intercalates between the aromatic rings of two key residues, Phenylalanine 285 (Phe285) and Tyrosine 613 (Tyr613), which stabilizes the 280s loop in the inactive T-state conformation. uwec.edunih.gov This stabilization of the T-state is a common mechanism for inhibitors that bind to this site. nih.gov The inhibition by compounds binding at the purine site can act synergistically with other inhibitors that bind to different allosteric sites. nih.gov
Indole (B1671886) Binding Site at the Dimer Interface
A significant allosteric site, known as the indole binding site or "new allosteric site," is located at the interface between the two subunits of the glycogen phosphorylase dimer. nih.govnih.gov This site is situated within the central cavity formed by the association of the two monomers. nih.gov A class of indole-based inhibitors binds to this site, effectively stabilizing the less active T-state conformation of the enzyme. nih.gov The binding of these inhibitors at the dimer interface can induce conformational changes that are transmitted to the active site, leading to inhibition. nih.gov The efficacy of these indole site inhibitors can be enhanced by the presence of other allosteric inhibitors like glucose, demonstrating synergistic inhibition. nih.gov
Glycogen Storage Site
In addition to the catalytic site where glycogen is broken down, glycogen phosphorylase has a separate glycogen storage site. wikipedia.org This site, formed by residues 397-437, allows the enzyme to bind to the glycogen particle at a distance of about 30 Å from the catalytic site. wikipedia.org It is believed that the enzyme first attaches to glycogen granules via this storage site before initiating the cleavage of terminal glucose molecules. wikipedia.org In fact, a significant portion of the dimeric phosphorylase within the cell exists bound to glycogen granules rather than free in the cytoplasm. wikipedia.org The glycogen storage site has a higher affinity for maltooligosaccharides compared to the catalytic site. nih.gov This strong binding to the glycogen particle ensures a high local concentration of the substrate for the enzyme. nih.gov The two storage sites on the dimer play a crucial role in the enzyme's ability to bind to the macromolecular glycogen substrate. nih.gov
Other Identified Allosteric and Inhibitor Sites (e.g., Quercetin (B1663063) Binding Site, Benzimidazole (B57391) Site)
Beyond the well-characterized sites, further research has revealed additional binding locations on the glycogen phosphorylase enzyme that can be targeted by inhibitors. nih.gov
Quercetin Binding Site: A distinct binding site for the flavonoid quercetin has been identified. nih.govnih.gov This site, often abbreviated as QBS, has been shown to bind other flavonoids as well, such as epigallocatechin gallate (EGCG) and epigallocatechin (EGC). nih.govacs.org Kinetic studies have demonstrated that compounds binding to the QBS act as noncompetitive inhibitors. nih.govuniprot.org The discovery and characterization of the QBS offer new avenues for designing isoform-selective inhibitors of glycogen phosphorylase. nih.govresearchgate.net
Benzimidazole Site: Crystallographic studies have identified a novel binding site for benzimidazole on the surface of the glycogen phosphorylase molecule. nih.gov This site is located approximately 31 Å from the catalytic site, 32 Å from the allosteric AMP site, and 32 Å from the indole site. nih.gov The binding of benzimidazole derivatives to this site can lead to competitive inhibition with respect to the substrate glucose-1-phosphate. nih.gov The site is characterized by the presence of nonpolar amino acid residues. nih.gov
Discovery and Design Strategies for Glycogen Phosphorylase Inhibitors
Rational Drug Design Approaches for Glycogen (B147801) Phosphorylase Inhibitors
The development of inhibitors for glycogen phosphorylase heavily relies on rational drug design, a process that leverages the known three-dimensional structure of the target protein. nih.govresearchgate.net This approach encompasses both structure-based and ligand-based methodologies to design novel and potent inhibitors. researchgate.net
Structure-Based Drug Design (SBDD) Methodologies
Structure-based drug design (SBDD) is a powerful strategy that utilizes the three-dimensional structural information of the target protein, in this case, glycogen phosphorylase, to design inhibitors. nih.gov X-ray crystallography has been instrumental in providing detailed atomic-level insights into the architecture of GP and its various binding sites, including the active site, allosteric site, and a new allosteric site. nih.govtandfonline.comnih.gov This structural knowledge allows for the identification and characterization of pockets on the enzyme's surface where inhibitor molecules can bind. nih.gov
By analyzing the crystal structures of GP in complex with different ligands, researchers can understand the key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding. nih.govgriffith.edu.au This information guides the design of new molecules or the modification of existing ones to improve their affinity and selectivity for the target. nih.govnih.gov For instance, modeling studies based on the crystal structure of the glucose-phosphorylase b complex have been used to design glucose analogue inhibitors. griffith.edu.auacs.org These studies revealed that there is space for additional atoms at specific positions of the glucose molecule, which led to the synthesis and testing of over 20 glucose analogues. griffith.edu.au
One of the key advantages of SBDD is its ability to facilitate the design of highly specific inhibitors. By targeting unique features of a particular GP isozyme, such as the human liver isozyme (HLGP), it is possible to develop drugs with fewer side effects. cambridge.org
Ligand-Based Drug Design (LBDD) Methodologies
Ligand-based drug design (LBDD) is employed when the three-dimensional structure of the target protein is unknown or when researchers want to build upon the knowledge of existing active compounds. youtube.com This approach focuses on analyzing a set of molecules that are known to interact with the target to identify common chemical features, or pharmacophores, that are essential for their biological activity. youtube.com
Quantitative structure-activity relationship (QSAR) studies are a cornerstone of LBDD. youtube.comnih.gov QSAR models establish a mathematical relationship between the chemical properties of a series of compounds and their inhibitory potency. youtube.com These models can then be used to predict the activity of newly designed molecules before they are synthesized, saving time and resources. youtube.comnih.gov For example, 2D and 3D similarity-based QSAR models have been used to identify novel molecules that may bind to the glucose binding site of glycogen phosphorylase. nih.gov
Another LBDD technique is shape-based screening, which involves searching large compound databases for molecules that have a similar three-dimensional shape to a known active ligand. nih.gov The underlying principle is that molecules with similar shapes are likely to bind to the same target and elicit a similar biological response. youtube.com
Computational Chemistry Applications in Glycogen Phosphorylase Inhibitor Development
Computational chemistry has become an indispensable tool in the quest for novel and effective glycogen phosphorylase inhibitors. nih.gov These in silico methods accelerate the drug discovery process by enabling the rapid screening of vast chemical libraries and providing detailed insights into the interactions between inhibitors and the enzyme. youtube.com
Virtual Screening Techniques for Novel Scaffolds
Virtual screening is a computational technique used to search large databases of chemical compounds to identify those that are most likely to bind to a drug target. youtube.com This method significantly reduces the number of compounds that need to be tested experimentally, thereby saving time and resources. youtube.com
In the context of glycogen phosphorylase inhibitors, virtual screening can be performed using either ligand-based or structure-based approaches. nih.gov Ligand-based virtual screening involves searching for molecules that are similar to known GP inhibitors. nih.gov Structure-based virtual screening, on the other hand, uses the three-dimensional structure of the enzyme to dock and score potential inhibitors from a database. nih.govnih.gov For example, a virtual screening of the ZINC database, which contains millions of commercially available compounds, was conducted to identify novel N-acyl-β-D-glucopyranosylamines as potential GP inhibitors. nih.gov This screening utilized docking programs like CombiGlide and GOLD to predict the binding affinities of the compounds to the active site of the enzyme. nih.gov
Molecular Docking Simulations of Ligand-Enzyme Interactions
Molecular docking is a computational method that predicts the preferred orientation of a molecule when it binds to a target protein to form a stable complex. nih.gov This technique is crucial for understanding the binding modes of potential inhibitors and for predicting their binding affinity. tandfonline.comnih.gov
In the development of glycogen phosphorylase inhibitors, molecular docking has been used to study the interactions of various compounds, including natural products and synthetic molecules, with the enzyme's binding sites. tandfonline.comnih.govnih.gov For instance, docking studies have been performed on compounds from the plant Cissampelos pareira to analyze their binding features with glycogen phosphorylase. nih.gov These studies can reveal key interactions, such as hydrogen bonds, that stabilize the ligand-protein complex. nih.govnih.gov The results of docking simulations can also guide the optimization of lead compounds to improve their potency and selectivity. tandfonline.com
The accuracy of docking can be enhanced by using multiple scoring functions and combining them in a "consensus scoring" approach to rank the binding affinities of ligands. nih.govresearchgate.net
Molecular Dynamics Simulations for Binding Stability and Conformational Changes
Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a protein and its complex with a ligand over time. mdpi.com These simulations can be used to assess the stability of the ligand-protein complex and to study any conformational changes that may occur upon ligand binding. mdpi.comfrontiersin.org
For glycogen phosphorylase, MD simulations have been employed to understand the structural dynamics of the enzyme during allosteric activation and inhibition. acs.org For example, time-resolved nonequilibrium millisecond hydrogen/deuterium-exchange mass spectrometry has been used to precisely locate dynamic structural changes in the enzyme. acs.org MD simulations can also validate the results of molecular docking studies by confirming the stability of the predicted binding poses. frontiersin.org By observing the trajectory of the complex over a simulation period, researchers can gain insights into the flexibility of the ligand and the protein, which can be crucial for understanding the binding mechanism. mdpi.compku.edu.cn
Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Studies
Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug design, aiming to correlate the chemical structure of compounds with their biological activities. ijpsonline.com Three-dimensional QSAR (3D-QSAR) methods, in particular, have been instrumental in developing models that describe the relationship between the structure of a series of compounds and their activity, often represented as a pharmacophore. ijpsonline.com These models are crucial for predicting the activity of novel compounds and guiding the design of more potent inhibitors.
Comparative Molecular Field Analysis (CoMFA) is a prominent 3D-QSAR technique that correlates the biological activities of molecules with their steric and electrostatic fields. ijpsonline.com The underlying assumption of CoMFA is that the interactions between an inhibitor and its target enzyme are typically non-covalent, and variations in biological activity correlate with changes in the shape and electrostatic properties of the drug molecules. ijpsonline.com This method involves aligning a series of known ligands and calculating their steric (Lennard-Jones) and electrostatic (Coulomb) interaction energies with a probe atom on a 3D grid. nih.govgoogle.com The resulting data is then analyzed using partial least squares (PLS) to build a model that can predict the activity of new compounds. ijpsonline.comnih.gov
In the context of glycogen phosphorylase (GP) inhibitors, CoMFA has been successfully applied to understand the structure-activity relationships of various classes of inhibitors. For instance, a study on a series of glucose analogue inhibitors of glycogen phosphorylase b utilized CoMFA to analyze the interaction energies and develop predictive models. nih.gov The CoMFA approach allows for the visualization of the results as 3D contour maps, which highlight regions where modifications to the molecular structure are likely to enhance or diminish biological activity. google.commdpi.com These maps provide intuitive guidance for medicinal chemists to design more effective inhibitors. sciengine.comnih.gov However, a challenge in CoMFA is the potential for fragmentary and difficult-to-interpret maps due to the steepness of the potential fields close to the molecular surface. nih.gov
A flexible CoMFA (FCoMFA) method has also been developed, which introduces the concept of flexibleness by canceling grids that accommodate probes, combined with an intelligent swarm algorithm to optimize probe distribution. sciengine.com This FCoMFA approach was used to study 47 glycogen phosphorylase inhibitors and was shown to be effective in exploring ligand-receptor interactions and generating stable, predictive models. sciengine.com
Comparative Molecular Similarity Index Analysis (CoMSIA) is another advanced 3D-QSAR method that serves as an alternative and often an improvement to CoMFA. nih.govmdpi.com CoMSIA calculates molecular similarity indices based on a Gaussian-type distance dependence, which avoids the singularities at atomic positions and the need for arbitrary cutoff limits that can be problematic in CoMFA. nih.gov This method evaluates five different physicochemical properties: steric, electrostatic, hydrophobic, and hydrogen-bond donor and acceptor fields. nih.gov
The resulting contour maps from CoMSIA are often considered superior and easier to interpret than those from CoMFA. nih.gov Instead of denoting regions outside the molecule where interactions might occur, CoMSIA maps highlight regions within the ligand's structure that are critical for a specific physicochemical property related to its activity. nih.gov This provides a more direct guide for designing new compounds. nih.gov
Studies on various enzyme inhibitors have demonstrated that CoMSIA can produce statistically significant models, often with predictive capabilities comparable to CoMFA. mdpi.comnih.govnih.gov For example, in a study of thermolysin inhibitors, CoMSIA was used to evaluate the major contributions to ligand binding and to score a combinatorial library for binding affinity, demonstrating its predictive power. nih.gov The insights gained from CoMSIA contour maps can be correlated with the known structural environment of the protein's active site, further validating the model and guiding rational drug design. nih.gov
Screening and Identification of Glycogen Phosphorylase Inhibitors
The discovery of novel glycogen phosphorylase inhibitors relies heavily on effective screening and identification methodologies. These processes are designed to test large numbers of compounds for their ability to modulate the enzyme's activity.
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid, automated testing of extensive compound libraries for specific biological activities. malvernpanalytical.com This workflow typically involves automated liquid handling for sample preparation in multi-well plates, followed by measurement and data analysis. malvernpanalytical.com The goal of HTS is to identify "hits"—compounds that exhibit the desired activity—from a large pool of candidates, which can range from thousands to millions of molecules. malvernpanalytical.com
In the search for enzyme inhibitors, HTS plays a crucial role in the initial identification of lead compounds. h1.co For glycogen synthase kinase-3β (GSK-3β), a related kinase, an HTS campaign screening 55,000 compounds led to the identification of five distinct chemical classes of inhibitors. nih.gov Similar strategies are employed for glycogen phosphorylase, where HTS can efficiently sift through large libraries to find novel inhibitory scaffolds. nih.gov The process is designed to minimize false positives and negatives to ensure that the identified hits are of high quality for further development. malvernpanalytical.com
Once potential inhibitors are identified through HTS or other methods, their inhibitory potency must be accurately determined using enzymatic activity assays. For glycogen phosphorylase, various assay formats have been developed. These assays typically measure the enzymatic activity by monitoring the production or consumption of a substrate or product. mdpi.com
One common method measures GP activity in the direction of glycogen synthesis by colorimetrically determining the amount of inorganic phosphate (B84403) released from glucose 1-phosphate. mdpi.comnih.gov This method is suitable for use in 96-well plates, making it amenable to higher throughput analysis. mdpi.comnih.gov Fluorometric assays offer another sensitive option. One such assay is based on the detection of glucose-1-phosphate through a series of enzymatic reactions that ultimately reduce a fluorogenic probe, with the resulting fluorescence being directly proportional to the GP activity. abcam.com A colorimetric version of this assay generates a product with strong absorbance at 450 nm. abcam.com
The inhibitory potency is typically quantified by the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. mdpi.com These assays can be optimized for various parameters, such as enzyme concentration, substrate concentration, and temperature, to ensure robust and reproducible results. nih.gov For example, an optimized assay for rabbit muscle GPa used an enzyme concentration of 0.38 U/mL at 37°C. nih.gov
Sources and Structural Classes of Glycogen Phosphorylase Inhibitors
Inhibitors of glycogen phosphorylase are derived from both natural and synthetic sources and encompass a wide range of structural classes.
Natural products have proven to be a rich source of GP inhibitors. Flavonoids, a class of polyphenolic compounds found in fruits, vegetables, and tea, are potent inhibitors of GP. nih.govresearchgate.net Studies have shown that flavonoids such as quercetin (B1663063), cyanidin (B77932), and delphinidin (B77816) are effective inhibitors of the active form of muscle GP (GPa), with IC50 values in the low micromolar range. nih.gov Other natural products identified as GP inhibitors include iminosugars like 1,4-dideoxy-1,4-imino-D-arabinitol, as well as certain pentacyclic triterpenes and catechin (B1668976) gallates. nih.gov
Glucose Analogs and Glucose-Based Inhibitors
The natural physiological regulator of glycogen phosphorylase is α-D-glucose, which binds to the catalytic site and promotes a less active conformation of the enzyme. rsc.orgnih.gov This inherent inhibitory activity of glucose has served as the foundation for the rational design of more potent glucose analog inhibitors. nih.govuq.edu.au The primary strategy involves modifying the glucose molecule to enhance its binding affinity for the catalytic site. academie-sciences.fr
Initial studies focused on modifications at the anomeric carbon (C1) of the glucose ring. The introduction of various substituents at the C1-β position was explored, leading to the development of compounds with significantly improved inhibitory potential compared to glucose itself. nih.gov One of the most successful classes of glucose-based inhibitors is the N-acyl-β-D-glucopyranosylamines. academie-sciences.fr For instance, N-acetyl-β-D-glucopyranosylamine was identified as a potent inhibitor, demonstrating a significant increase in affinity over α-D-glucose. academie-sciences.frnih.gov
Further structural modifications, such as the introduction of spiro-heterocyclic moieties at the anomeric carbon, have yielded highly potent inhibitors. Glucopyranosylidene-spiro-oxathiazoles, for example, have shown remarkable inhibitory activity. rsc.org The design of these analogs often aims to create additional favorable interactions with residues within the catalytic site, thereby stabilizing the inhibited state of the enzyme. nih.govmdpi.com
Table 1: Inhibitory Activity of Selected Glucose Analogs against Glycogen Phosphorylase
| Compound | Target Enzyme | Inhibition Constant (Ki) |
|---|---|---|
| α-D-Glucose | Rabbit Muscle GPb | 1.7 mM nih.gov |
| β-D-Glucose | Rabbit Muscle GPb | 7.4 mM nih.gov |
| N-acetyl-β-D-glucopyranosylamine | Rabbit Muscle GPb | 32 µM nih.gov |
| N-acetyl-β-D-glucopyranosylamine | Rabbit Muscle GPa | 35 µM nih.gov |
| 2-naphthyl substituted glucose-based spiro-oxathiazole | Rabbit Muscle GPb | 160 nM rsc.org |
Natural Product-Derived Glycogen Phosphorylase Inhibitors
Nature has proven to be a rich source of structurally diverse compounds with potential therapeutic applications. Several classes of natural products have been identified as inhibitors of glycogen phosphorylase, with flavonoids and tartaric acid derivatives being prominent examples.
Flavonoids are a class of polyphenolic compounds ubiquitously found in fruits, vegetables, and other plant-based foods. acs.org Numerous studies have demonstrated their potent inhibitory activity against glycogen phosphorylase. acs.orgnih.gov Quercetin, a well-known flavonol, and the anthocyanidins cyanidin and delphinidin, have been shown to be effective inhibitors of the active form of the enzyme (GPa), with IC50 values in the low micromolar range. nih.gov Structure-activity relationship studies have revealed that the hydroxylation pattern of the flavonoid scaffold is crucial for inhibitory activity. For instance, the presence of hydroxyl groups at the 3' and 4' positions of the B-ring, as well as a double bond between C2 and C3, are important for effective binding. acs.org Some flavonoids, like quercetagetin, bind to an allosteric site on the enzyme. acs.orgacs.org
Tartaric acid derivatives have also emerged as a class of natural product-inspired glycogen phosphorylase inhibitors. The natural product FR258900, which exhibits in vivo antihyperglycemic activity, served as a template for the synthesis of various tartaric acid analogs. nih.gov Di-O-cinnamoylated, -p-coumaroylated, and -feruloylated derivatives of d-, l-, and meso-tartaric acids have been synthesized and evaluated for their inhibitory potential. These compounds were found to inhibit rabbit muscle GP in the low micromolar range by binding to an allosteric site. nih.gov The 2,3-di-O-feruloyl meso-tartaric acid was identified as a particularly potent inhibitor. nih.gov
Table 2: Inhibitory Activity of Selected Natural Product Derivatives against Glycogen Phosphorylase
| Compound | Target Enzyme | IC50/Ki Value |
|---|---|---|
| Quercetin | Rabbit Muscle GPa | <5 µM (IC50) nih.gov |
| Cyanidin | Rabbit Muscle GPa | <5 µM (IC50) nih.gov |
| Delphinidin | Rabbit Muscle GPa | <5 µM (IC50) nih.gov |
| 6-Hydroxyluteolin | Dephosphorylated GP (GPb) | 11.6 µM (IC50) acs.orgacs.org |
| Hypolaetin | Dephosphorylated GP (GPb) | 15.7 µM (IC50) acs.orgacs.org |
| Quercetagetin | Dephosphorylated GP (GPb) | 9.7 µM (IC50) acs.orgacs.org |
| 2,3-di-O-feruloyl meso-tartaric acid | Rabbit Muscle GP | 2.0 µM (Ki) nih.gov |
Synthetic Heterocyclic Compound Classes
The search for novel and potent glycogen phosphorylase inhibitors has led to the exploration of various synthetic heterocyclic compound classes. These scaffolds offer significant opportunities for structural modification and optimization of inhibitory activity.
Indole (B1671886) carboxamide derivatives represent a significant class of allosteric inhibitors of glycogen phosphorylase. researchgate.netnih.gov These compounds bind to a novel allosteric site at the dimer interface of the enzyme, which is distinct from the catalytic, purine (B94841), and AMP sites. researchgate.net A notable example from this class is CP-91149, which has been shown to inhibit human liver glycogen phosphorylase a (HLGPa) with high potency, particularly in the presence of glucose. pnas.org The binding of these inhibitors promotes a less active conformation of the enzyme, leading to a reduction in glycogenolysis. researchgate.netpnas.org Research has also identified 5-chloro-N-phenyl-1H-indole-2-carboxamide derivatives as potent inhibitors of brain-type glycogen phosphorylase (PYGB). mdpi.comnih.govmdpi.com
Table 3: Inhibitory Activity of Selected Indole Carboxamide Derivatives against Glycogen Phosphorylase
| Compound | Target Enzyme | IC50 Value |
|---|---|---|
| CP-91149 | Human Liver GPa | 0.13 µM (in the presence of 7.5 mM glucose) pnas.org |
| 5-Chloro-N-phenyl-1H-indole-2-carboxamide derivative (Compound 1) | Brain-type GPa (PYGB) | 90.27 nM mdpi.com |
As an extension of the glucose-based inhibitor strategy, N-acyl-β-D-glucopyranosylamines have been extensively investigated. academie-sciences.fr These compounds maintain the core glucose structure, which directs them to the catalytic site, while the N-acyl group provides additional interactions that enhance binding affinity. nih.gov The synthesis of various N-(β-D-glucopyranosyl)carboxamides with heterocyclic moieties has yielded potent inhibitors. For instance, N-(β-D-glucopyranosyl)-1-(3,5-dimethyl-phenyl)-1,2,3-triazole-4-carboxamide and N-(β-D-glucopyranosyl)-3-(indol-2-yl)-isoxazole-5-carboxamide have demonstrated significant inhibitory activity. nih.gov More recently, N-(β-d-glucopyranosyl)-arylimidazole-carboxamides have been identified as low micromolar inhibitors of rabbit muscle GPb. mdpi.com
Table 4: Inhibitory Activity of Selected N-Acyl-β-D-Glucopyranosylamines against Glycogen Phosphorylase
| Compound | Target Enzyme | Inhibition Constant (Ki) |
|---|---|---|
| N-(β-D-glucopyranosyl)-1-(3,5-dimethyl-phenyl)-1,2,3-triazole-4-carboxamide | Rabbit Muscle GPb | 34 µM nih.gov |
| N-(β-D-glucopyranosyl)-3-(indol-2-yl)-isoxazole-5-carboxamide | Rabbit Muscle GPb | 164 µM nih.gov |
| 1-naphthyl-substituted N-(β-d-glucopyranosyl)-imidazolecarboxamide | Rabbit Muscle GPb | ~3-4 µM mdpi.com |
| 2-naphthyl-substituted N-(β-d-glucopyranosyl)-imidazolecarboxamide | Rabbit Muscle GPb | ~3-4 µM mdpi.com |
Chromones, which are structurally related to flavonoids, are another class of heterocyclic compounds that have been explored as glycogen phosphorylase inhibitors. nih.govresearchgate.net Within this family, 2-styrylchromones have shown promising inhibitory activity. nih.govnih.gov Structure-activity relationship studies have indicated that the hydroxylation pattern on both the A and B rings of the styrylchromone scaffold is a key determinant of their inhibitory effect. nih.govnih.gov These compounds, much like flavonoids, offer a privileged scaffold for the design of new inhibitors. nih.gov
Table 5: Inhibitory Activity of Selected Chromone Derivatives against Glycogen Phosphorylase
| Compound Class | Key Structural Feature for Activity |
|---|---|
| 2-Styrylchromones | Hydroxylation at A and B rings nih.govnih.gov |
| 2-Styrylchromone-related derivatives | Hydroxylation at A and B rings nih.govnih.gov |
Pyrazoles represent another class of heterocyclic compounds that have been investigated as potential glycogen phosphorylase inhibitors. nih.govnih.gov The design of pyrazole-based inhibitors has often incorporated a β-D-glucopyranosyl moiety to target the catalytic site of the enzyme. For example, 4-amino-3-(β-D-glucopyranosyl)-5-phenyl-1H-pyrazole has been synthesized and shown to be a moderate inhibitor. nih.gov The rationale behind this design is to exploit potential hydrogen bonding and ion-ion interactions with key residues in the catalytic site, such as His377 and Asp283, to stabilize the inactive conformation of the enzyme. nih.gov Studies on 4- and 5-styrylpyrazoles have also been conducted to evaluate their inhibitory activity against glycogen phosphorylase. nih.gov
Table 6: Inhibitory Activity of a Selected Pyrazole Derivative against Glycogen Phosphorylase
| Compound | Target Enzyme | IC50 Value |
|---|---|---|
| 4-amino-3-(β-D-glucopyranosyl)-5-phenyl-1H-pyrazole | Rabbit Muscle GPb | 565 µM nih.gov |
Acyl Ureas
Acyl ureas have emerged as a significant class of human liver glycogen phosphorylase (hlGPa) inhibitors. nih.govacs.org Initial discovery through focused screening identified a lead compound with a moderate inhibitory concentration (IC50) of 2 µM. acs.org Subsequent X-ray crystallography studies of this initial hit complexed with rabbit muscle glycogen phosphorylase b (rmGPb) revealed that it binds to the AMP allosteric site, a primary regulatory site of the enzyme. nih.govacs.org
This structural insight guided the first cycle of chemical optimization, leading to the development of derivative 21 , which demonstrated a substantially increased inhibitory potency with an IC50 value of 23 ± 1 nM against hlGPa. nih.govacs.org However, its cellular activity in isolated rat hepatocytes was only moderate, with an IC50 of 6.2 µM. nih.govacs.org
Further refinement of the acyl urea (B33335) scaffold was informed by a 3D pharmacophore model constructed from a set of 24 derivatives and the 1.9 Å crystal structure of derivative 21 bound to hlGPa. nih.govacs.org This second wave of optimization produced compound 42 , which exhibited improved cellular activity, with an IC50 of 380 nM in hepatocytes, while maintaining potent enzymatic inhibition (hlGPa IC50 = 53 ± 1 nM). nih.govacs.org The mechanism of inhibition by acyl ureas involves both direct competition with the natural activator AMP and stabilization of the inactive T' state of the enzyme, which indirectly hinders substrate binding. nih.govnih.gov
Table 1: Inhibitory Activity of Selected Acyl Urea Derivatives against Glycogen Phosphorylase
| Compound | IC50 (hlGPa) | IC50 (Rat Hepatocytes) |
|---|---|---|
| Screening Hit 1 | 2 µM | - |
| Derivative 21 | 23 ± 1 nM | 6.2 µM |
Thienopyrrole Derivatives
Novel series of thienopyrrole derivatives have been identified as potent inhibitors of recombinant human liver glycogen phosphorylase a (GPa). nih.gov These compounds have demonstrated efficacy in reducing glucose output from rat hepatocytes, highlighting their potential as therapeutic agents. nih.gov
Crystallographic studies have been instrumental in elucidating the binding mode of these inhibitors. Representative compounds from these series have been shown to bind at the dimer interface site of the rabbit muscle enzyme, a distinct allosteric site. nih.govresearchgate.net This binding site is different from the catalytic site, the AMP allosteric site, and the purine nucleoside inhibitor site. The discovery of inhibitors that bind to this interface has opened new avenues for the design of novel allosteric effectors of glycogen phosphorylase.
Structure-activity relationship (SAR) studies have been conducted to optimize the inhibitory potency of this class of compounds. researchgate.net These investigations have explored the impact of various substitutions on the thienopyrrole core, leading to the identification of key structural features that enhance inhibitory activity.
Table 2: Research Findings on Thienopyrrole Derivatives as GP Inhibitors
| Feature | Finding |
|---|---|
| Target Enzyme | Recombinant human liver glycogen phosphorylase a (GPa) |
| Cellular Effect | Reduction of glucose output from rat hepatocytes |
| Binding Site | Dimer interface site of the rabbit muscle enzyme |
Benzazepinones
A series of novel benzazepinone (B8055114) derivatives has been discovered as potent inhibitors of glycogen phosphorylase. tandfonline.comnih.gov These compounds have shown significant inhibitory activity against the enzyme, with one of the most promising derivatives, compound 5d , exhibiting an IC50 of 0.25 ± 0.05 μM against rabbit muscle GPa. tandfonline.comnih.govdocumentsdelivered.com
The design of these inhibitors has been guided by molecular docking simulations, which have provided insights into the probable binding modes within the enzyme's active site. tandfonline.comtandfonline.com These computational studies have been crucial in understanding the structure-activity relationships and in the rational design of more potent derivatives. The benzazepinone scaffold represents a promising chemical entity for the development of novel agents targeting hyperglycemia. tandfonline.comnih.gov
Table 3: Inhibitory Potency of a Key Benzazepinone Derivative
| Compound | Target Enzyme | IC50 |
|---|
C-Glucosides and 1-Thio-β-D-glucose Compounds
The physiological inhibitor of glycogen phosphorylase, α-D-Glucose, exhibits weak inhibition with a Ki of 1.7 mM. nih.gov This has spurred the design and synthesis of a variety of glucose analogs with enhanced affinity for the enzyme's catalytic site. nih.gov Among these are C-glucosides and 1-thio-β-D-glucose compounds.
Kinetic and crystallographic studies have been conducted on several derivatives, including α- and β-anhydroglucoheptonic acids and 1-deoxy-1-thio-β-D-glucose analogs, to understand the structural basis for their inhibitory activity. nih.gov Interestingly, α- and β-glucose-C-amides display similar inhibitory constants (Ki of 0.37 mM and 0.44 mM, respectively), despite achieving their binding through different sets of interactions with the protein. nih.gov The α-anomer interacts via water-mediated hydrogen bonds, whereas the β-anomer forms direct hydrogen bonds with the enzyme. nih.gov This demonstrates that hydrogen bonds mediated by water molecules can contribute as significantly to binding affinity as direct protein-ligand hydrogen bonds. nih.gov
Efforts to improve inhibitory potency by adding nonpolar groups to the α-carboxamide unexpectedly led to a conformational change in the pyranose ring from a chair to a skew boat, resulting in the loss of favorable hydrogen bonds and a decrease in affinity. nih.gov Conversely, the addition of polar groups to the α-carboxamide maintained the favorable chair conformation. nih.gov
Table 4: Inhibitory Constants (Ki) of Glucose and its Analogs against Glycogen Phosphorylase
| Compound | Ki |
|---|---|
| α-D-Glucose | 1.7 mM |
| α-Glucose-C-amide | 0.37 mM |
Pharmacological and Preclinical Evaluation of Glycogen Phosphorylase Inhibitors
In Vitro Assessment of Glycogen (B147801) Phosphorylase Inhibition
The initial phase of evaluating potential glycogen phosphorylase inhibitors involves a series of biochemical assays to determine the specifics of their inhibitory action. These in vitro tests are fundamental for understanding the compound's mechanism, potency, and selectivity.
Enzyme Kinetics and Inhibition Mechanisms (e.g., Mixed-Type Inhibition)
Enzyme kinetic studies are crucial for elucidating the precise mechanism by which a compound inhibits glycogen phosphorylase. By analyzing the enzyme's reaction rates at varying concentrations of both the substrate and the inhibitor, researchers can characterize the nature of the inhibition.
A frequently observed mechanism is mixed-type inhibition , where the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, albeit with different affinities. This affects both the maximum velocity (Vmax) of the reaction and the Michaelis constant (Km). For example, certain indole-based inhibitors have been shown to exhibit a mixed-type inhibition pattern with respect to the substrate glucose-1-phosphate, indicating they interfere with both substrate binding and the catalytic process. Other inhibitory mechanisms include competitive inhibition, where the inhibitor binds to the active site, and non-competitive inhibition, where binding occurs at an allosteric site.
Inhibitory Potency Quantification (IC50, Ki Values)
The potency of a glycogen phosphorylase inhibitor is a critical measure of its effectiveness. This is typically quantified using two key parameters: the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).
The IC50 value is the concentration of an inhibitor required to reduce enzyme activity by 50% in a specific assay. It is a practical and widely used metric for the initial screening and comparison of inhibitors. For instance, a series of C-6-substituted glucopyranosylidene-spiro-isoxazoline derivatives demonstrated inhibitory activity against rabbit muscle glycogen phosphorylase b (GPb) with IC50 values in the low micromolar range.
The Ki value, or inhibition constant, provides a more fundamental measure of the inhibitor's binding affinity for the enzyme. It is an intrinsic property of the inhibitor and is independent of substrate concentration. A lower Ki value signifies a stronger interaction between the inhibitor and the enzyme. For example, certain glucose-based inhibitors have displayed Ki values in the nanomolar range, indicating very high-affinity binding to glycogen phosphorylase.
Isoform Selectivity Profiling and Challenges in Achieving Specificity
Humans express three isoforms of glycogen phosphorylase: liver (LGP), muscle (MGP), and brain (BGP). For treating type 2 diabetes, the liver isoform is the primary target. Therefore, developing inhibitors that are selective for LGP over the other isoforms is a major goal.
The primary challenge in achieving isoform specificity lies in the high degree of conservation of the active sites across the three isoforms. However, subtle structural differences in allosteric sites can be exploited to design selective inhibitors. Selectivity profiling involves testing a compound's inhibitory activity against each of the purified human GP isoforms. The ratio of IC50 or Ki values for the different isoforms indicates the degree of selectivity. While some compounds have shown modest selectivity for the liver isoform, the development of highly specific LGP inhibitors remains a significant challenge for medicinal chemists.
Cellular Studies of Glycogen Phosphorylase Inhibitor Effects
Following successful in vitro characterization, promising inhibitors are advanced to cellular assays to assess their activity in a more physiologically relevant environment. These studies typically use cultured cells, such as hepatocytes, to investigate the inhibitor's impact on cellular glucose metabolism.
Effects on Hepatic Glucose Production in Hepatocytes
A primary therapeutic goal for a GP inhibitor in the context of type 2 diabetes is the reduction of excessive hepatic glucose production (HGP). Cultured primary hepatocytes or hepatocyte-like cell lines serve as the model system for these investigations.
Research has shown that potent glycogen phosphorylase inhibitors can effectively lower glucose output from hepatocytes. For instance, treating primary rat hepatocytes with specific GP inhibitors resulted in a significant decrease in glucagon-stimulated glycogenolysis, a key pathway for HGP. This confirms that the enzymatic inhibition observed in vitro translates to a desired functional outcome at the cellular level.
Impact on Glycogen Content in Cultured Cells
By blocking the breakdown of glycogen, GP inhibitors are expected to increase the amount of glycogen stored within cells. This effect is often studied in conjunction with HGP measurements.
In these cellular assays, treatment with glycogen phosphorylase inhibitors has been shown to lead to a significant accumulation of glycogen in hepatocytes. This finding provides further evidence for the inhibitor's on-target mechanism of action within the cell. The dual effect of increasing glycogen stores while decreasing glucose release is a highly desirable characteristic for a potential anti-diabetic agent.
Modulation of Insulin (B600854) Signaling Pathways in Beta Cells
Recent research has illuminated the direct effects of Glycogen Phosphorylase inhibitors (GPi-s) on pancreatic beta cells, suggesting a role beyond their primary function of hepatic glycogenolysis inhibition. nih.govnih.gov Studies utilizing MIN6 insulinoma cells have demonstrated that treatment with structurally diverse GPi-s leads to significant changes in the insulin signaling cascade.
Specifically, GPi treatment has been shown to induce the phosphorylation of key proteins in the insulin signaling pathway. nih.govnih.gov This includes the insulin receptor β (InsRβ), Akt (also known as protein kinase B), and p70S6K. nih.govnih.gov The phosphorylation of these molecules indicates an activation of the insulin signaling cascade within the beta cells.
Furthermore, this activation extends to downstream effectors that are crucial for beta cell function and insulin production. Treatment with GPi-s has been observed to increase the expression of Pancreatic and Duodenal Homeobox 1 (PDX1), a key transcription factor for insulin gene expression, and consequently, insulin itself. nih.govnih.gov Interestingly, InsRβ has been found to co-localize with glycogen particles within these cells, suggesting a direct link between glycogen metabolism and insulin signaling. nih.govnih.gov This co-localization, supported by in silico screening, identifies components of insulin signaling as glycogen-bound proteins, reinforcing the intimate connection between these two cellular processes. nih.govnih.gov
The activation of the InsR/PI3K/AKT pathway and its downstream targets, such as mTORC1 and mTORC2, is further evidenced by the enhanced phosphorylation of S6K and AKT. nih.gov This cascade of events ultimately points towards GPi-s not only influencing glucose metabolism but also actively modulating the core signaling pathways that govern beta cell function and insulin synthesis. nih.gov
Glycolysis, Mitochondrial Oxidation, and ATP Production in Cellular Models
The influence of Glycogen Phosphorylase inhibitors extends to the fundamental energy-producing pathways within pancreatic beta cells, namely glycolysis and mitochondrial oxidation, which are critical for insulin secretion. nih.govnih.gov The process of insulin secretion is initiated by glucose uptake, which is then channeled into glycolysis and subsequent mitochondrial oxidation, leading to an increase in adenosine (B11128) triphosphate (ATP) levels. nih.gov
Studies on MIN6 insulinoma cells have revealed that treatment with GPi-s, such as BF142, activates the glucose-stimulated insulin secretion pathway. nih.gov This is demonstrated by enhanced glycolysis and increased mitochondrial oxidation. nih.govnih.govnih.gov The heightened metabolic activity culminates in a significant rise in ATP production. nih.gov This elevation in cellular ATP is a critical step, as it triggers the depolarization of the cell membrane, opening of calcium channels, and subsequent influx of calcium, which is the final trigger for insulin vesicle exocytosis. nih.gov
Therefore, by inhibiting glycogenolysis, GPi-s appear to channel glucose metabolism towards these catabolic pathways, thereby boosting the cellular energy status and directly promoting the machinery of insulin secretion. nih.govnih.gov
Beta Cell Function and Survival Studies
Beyond the immediate effects on insulin secretion, GPi treatment has been associated with an increase in the glycogen content and the surface area of glycogen particles within MIN6 cells. nih.govnih.gov This alteration in glycogen metabolism appears to be linked to positive outcomes for beta cell health.
Furthermore, in vivo studies in mouse models of diabetes have shown that GPi-s can increase the size of the islets of Langerhans and improve glucose-induced insulin release. nih.govnih.gov This suggests that GPi-s may not only enhance the function of existing beta cells but could also contribute to an expansion of the beta cell population. nih.gov These findings collectively suggest that GPi-s could be repurposed as agents to preserve beta cell function and potentially ameliorate beta cell dysfunction in various forms of diabetes. nih.govnih.gov
In Vivo Efficacy and Metabolic Effects in Animal Models
Glucose-Lowering Effects in Diabetic Rodent Models
Glycogen phosphorylase inhibitors (GPi-s) have demonstrated significant glucose-lowering effects in various diabetic rodent models. nih.govnih.gov In a db/db mouse model of type 2 diabetes, administration of dihydropyridine (B1217469) diacid GPi-s resulted in a reduction of blood glucose levels. nih.gov Similarly, oral administration of the GPi, CP-91149, to diabetic ob/ob mice led to a rapid and significant decrease in plasma glucose. nih.gov103.247.176 This effect was observed without inducing hypoglycemia, a crucial advantage for a potential diabetes therapy. nih.gov103.247.176
The glucose-lowering efficacy of GPi-s has been demonstrated both acutely and chronically in these animal models. nih.gov For instance, the GPi glucopyranosylidene-spiro-thiohydantoin (TH) was shown to significantly reduce the high blood glucose concentrations in streptozotocin-induced diabetic rats. nih.gov Another compound, FR258900, a natural product, also significantly lowered plasma glucose levels in diabetic mice. nih.gov These findings underscore the potential of GPi-s as effective agents for managing hyperglycemia in diabetes. nih.govdiabetesjournals.org
Influence on Hepatic Glycogen Levels and Glucose Output
The primary mechanism by which Glycogen Phosphorylase inhibitors (GPi-s) exert their glucose-lowering effects is through the inhibition of hepatic glucose output. nih.govnih.gov The liver plays a major role in maintaining blood glucose levels, particularly through glycogenolysis, the breakdown of stored glycogen. nih.gov In type 2 diabetes, hepatic glucose production is often elevated. nih.gov
GPi-s directly target and inhibit glycogen phosphorylase, the enzyme responsible for glycogenolysis. nih.gov Studies have shown that administration of GPi-s leads to a reduction in liver glycogen phosphorylase activity. diabetesjournals.org This inhibition of glycogenolysis results in a decrease in the release of glucose from the liver into the bloodstream. nih.gov
In diabetic rodent models, treatment with GPi-s has been shown to effectively attenuate liver glycogenolysis. diabetesjournals.org For example, in ob/ob mice pretreated with 14C-glucose to label liver glycogen, the administration of CP-91149 reduced the breakdown of this labeled glycogen, confirming that the glucose-lowering effect was a direct result of inhibiting glycogenolysis in vivo. nih.gov103.247.176 Furthermore, some GPi-s, like glucopyranosylidene-spiro-thiohydantoin (TH), have been shown to help restore hepatic glycogen content in streptozotocin-induced diabetic rats, which typically exhibit decreased liver glycogen. researchgate.net This suggests that by preventing its breakdown, GPi-s promote the storage of glucose as glycogen in the liver. nih.gov
Impact on Muscle Function and Metabolism in Preclinical Models
The inhibition of glycogen phosphorylase (GP) presents a therapeutic strategy for managing hyperglycemia, primarily by reducing hepatic glucose output. However, since the liver (PYGL) and muscle (PYGM) isoforms of GP are highly homologous, inhibitors often lack selectivity, raising concerns about their impact on skeletal muscle function, where glycogenolysis is crucial for energy provision during exercise. diabetesjournals.orgresearchgate.net Preclinical studies in rodent models have been conducted to evaluate these potential effects.
However, under conditions of prolonged aerobic contraction (60 minutes), the same GPi treatment resulted in approximately 35% greater fatigue compared to the control group. diabetesjournals.orgscilit.com This increase in fatigue was accompanied by significant metabolic changes. Muscle glycogen phosphorylase 'a' form activity and maximal in vitro activity were reduced by about 70% and 40%, respectively. diabetesjournals.org Consequently, post-contraction muscle glycogen levels were about 35% higher in the GPi-treated group, indicating impaired glycogenolysis. diabetesjournals.org This impairment in carbohydrate utilization was further supported by lower muscle lactate (B86563) efflux and reduced glucose uptake. diabetesjournals.orgscilit.com
Another study investigating the inhibitor KB228 in C57/Bl6J mice found that while it improved glucose tolerance, it did not appear to increase glucose uptake in skeletal muscle. nih.gov This suggests its glucose-lowering effects may be primarily restricted to the liver. nih.gov
These preclinical findings suggest that while GP inhibitors may not negatively impact muscle performance during short bursts of activity, they can impair endurance capacity during prolonged exercise due to the critical role of muscle glycogen as a fuel source. diabetesjournals.orgdiabetesjournals.orgscilit.com
Table 1: Effects of Glycogen Phosphorylase Inhibitors on Muscle Function and Metabolism in Rat Models
| Parameter | Short-Duration Contraction (CP-316819) diabetesjournals.orgresearchgate.net | Prolonged Aerobic Contraction (GPi) diabetesjournals.orgscilit.com |
|---|---|---|
| Muscle Fatigue | Unaffected | ~35% greater fatigue |
| GP 'a' Form Activity | Reduced by 25% (20s) to 44% (10 min) | Reduced by ~70% |
| Post-Contraction Glycogen | Not significantly different | ~35% greater (spared) |
| Lactate Production/Efflux | Transiently reduced | Lower |
| Glucose Uptake | Unaffected | Lower |
Cardioprotective and Anti-tumor Properties in Animal Studies
Beyond their metabolic effects, glycogen phosphorylase inhibitors have demonstrated potential therapeutic benefits in other areas, notably in cardioprotection and oncology, as revealed in various animal models.
Cardioprotective Properties
The inhibition of glycogenolysis is considered a viable strategy for protecting the heart muscle from ischemic injury. nih.gov Limiting anaerobic glycolysis and the resultant proton production during ischemia can reduce tissue damage. nih.gov Studies in rabbit models of ischemia-reperfusion injury have shown significant cardioprotective effects with the GP inhibitor ingliforib (B1671947). In isolated, Langendorff-perfused rabbit hearts, ingliforib caused a concentration-dependent reduction in infarct size, with a 69% reduction at a 10 µM concentration. nih.gov
In live, anesthetized rabbits subjected to regional ischemia and reperfusion, ingliforib reduced infarct size by a remarkable 52%. nih.gov This protective effect was associated with a 65% reduction in myocardial glycogen phosphorylase 'a' activity and the preservation of glycogen stores in the heart muscle. nih.gov These findings suggest that GP inhibition can markedly reduce myocardial ischemic injury in vivo. nih.gov Some GP inhibitors are noted to have an attractive clinical profile due to these cardioprotective effects, which is particularly relevant for the type 2 diabetes patient population at high risk for cardiovascular disease. diabetesjournals.org
Table 2: Cardioprotective Effects of Ingliforib in a Rabbit Ischemia-Reperfusion Model nih.gov
| Model | Parameter | Result |
|---|---|---|
| Isolated Perfused Heart (in vitro) | Infarct Size Reduction | 69% |
| Anesthetized Rabbit (in vivo) | Infarct Size Reduction | 52% |
| Anesthetized Rabbit (in vivo) | Myocardial GP 'a' Activity | Reduced by 65% |
| Anesthetized Rabbit (in vivo) | Myocardial Glycogen | Stores preserved |
Anti-tumor Properties
Emerging research indicates that glycogen metabolism is a key feature of cancer cell adaptation, particularly under conditions of nutrient and oxygen deprivation (hypoxia). oncotarget.comnih.gov Cancer cells often upregulate glycogen metabolism to sustain proliferation and survival. oncotarget.comnih.gov This has positioned glycogen phosphorylase as a novel therapeutic target in oncology. oncotarget.comnih.gov
In preclinical studies, the inhibition of GP has shown promising anti-tumor effects. The liver isoform of GP, PYGL, is often upregulated in hypoxic tumor environments. oncotarget.comnih.gov In vivo studies have shown that depleting PYGL impairs tumorigenesis. nih.gov This is because glycogen breakdown by PYGL is crucial for the optimal functioning of the pentose (B10789219) phosphate (B84403) pathway, which supplies building blocks for proliferation and antioxidants to manage redox balance. oncotarget.com Depletion of PYGL leads to glycogen accumulation, increased reactive oxygen species (ROS), and the induction of senescence in cancer cells. nih.gov
Pharmacological inhibition has yielded similar results. In a mouse model of anaplastic thyroid cancer, the GP inhibitor CP-91,149 was shown to limit cancer cell viability and proliferation. nih.gov The treatment led to a buildup of glycogen within the cancer cells. nih.gov Furthermore, the loss of the glycogen debranching enzyme (AGL) has been shown to increase tumor growth in xenograft models of bladder cancer, highlighting the importance of proper glycogen turnover in suppressing tumor progression. nih.gov Some research suggests that PYGL inhibition can induce necroptosis, a form of programmed cell death, by modulating ROS production and aerobic respiration. nih.gov These findings collectively suggest that targeting glycogenolysis through GP inhibitors could be an effective strategy to disrupt cancer cell metabolism and inhibit tumor growth. oncotarget.comresearchgate.net
Clinical Translation of Glycogen Phosphorylase Inhibitors
Historical Overview of Glycogen (B147801) Phosphorylase Inhibitors in Clinical Development
The pursuit of glycogen phosphorylase inhibitors for therapeutic use has led to the investigation of various chemical compounds, with several advancing to clinical trials.
One of the early compounds to show promise was CP-91149 . This inhibitor of human liver glycogen phosphorylase a (HLGPa) demonstrated the ability to lower plasma glucose levels in diabetic animal models. pnas.org Research showed that CP-91149's inhibitory potency was significantly increased in the presence of glucose, a feature considered beneficial as it could reduce the risk of hypoglycemia as blood sugar levels normalize. pnas.org
Following CP-91149, another compound from Pfizer, Ingliforib (B1671947) (CP-368,296) , entered clinical development. rsc.org Although the specific reasons for this transition have not been publicly detailed, Ingliforib was assessed in multiple clinical trials involving patients with type 2 diabetes. rsc.org
Other pharmaceutical companies also pursued the development of GP inhibitors. AVE5688 from Sanofi-Aventis and GSK1362885 from GlaxoSmithKline both completed phase I clinical trials. nih.gov Another compound, PSN-357 , developed by Prosidion (now Astellas Pharma), advanced to phase II clinical trials. nih.gov
These developments, spanning from the late 1990s into the 2000s, underscored the pharmaceutical industry's significant interest in this class of drugs as a novel approach to managing type 2 diabetes by targeting hepatic glucose output. tandfonline.com
Challenges and Limitations in Clinical Progression of Glycogen Phosphorylase Inhibitors
Despite the strong scientific rationale and promising preclinical data, the clinical journey of glycogen phosphorylase inhibitors has been met with significant obstacles that have, to date, prevented any from reaching the market. researchgate.netresearchgate.net
A primary challenge has been achieving isoform specificity . mdpi.com Glycogen phosphorylase exists in three isoforms: liver, muscle, and brain. researchgate.net These isoforms share a high degree of similarity, particularly in the catalytic site, making the design of inhibitors that selectively target the liver isoform (lGP) exceptionally difficult. nih.gov Inhibition of the muscle isoform (mGP) is a major concern as it can interfere with the breakdown of glycogen needed for energy during physical activity, potentially leading to muscle cramps and fatigue. nih.govdiabetesjournals.org
Another significant hurdle has been the translation of efficacy from animal models to humans. While many inhibitors effectively lowered blood glucose in diabetic rodents, they often failed to produce a clinically meaningful reduction in key markers like HbA1c in human trials. pnas.orgrsc.org The complex and redundant pathways of glucose regulation in humans may account for this discrepancy.
Furthermore, there have been underlying concerns about the long-term safety of chronically inhibiting a central metabolic enzyme. The potential for glycogen to accumulate in the liver and the broader consequences of altering hepatic glucose metabolism have been points of consideration.
While several compounds, including Ingliforib and PSN-357, advanced to phase II trials, these studies were eventually halted. nih.gov The specific reasons for the discontinuation of these later-stage trials have not been widely published, a common occurrence in pharmaceutical development. nih.govresearchgate.net This lack of published data from clinical trials has made it challenging to fully assess the potential and pitfalls of this therapeutic strategy. researchgate.net
Ultimately, a combination of factors, including challenges with tissue selectivity, modest clinical efficacy, and potential long-term safety questions, has led to the cessation of clinical development for most glycogen phosphorylase inhibitors.
Future Perspectives in Glycogen Phosphorylase Inhibitor Research
Strategies for Enhancing Isoform Selectivity
Glycogen (B147801) phosphorylase exists in three main isoforms: liver (GPL), muscle (GPM), and brain (GPB). While the catalytic mechanism is conserved across these isoforms, subtle differences in their amino acid sequences and regulatory mechanisms offer opportunities for the development of isoform-selective inhibitors. Achieving selectivity is crucial to minimize potential side effects, as inhibiting the muscle isoform could impair exercise capacity, and targeting the brain isoform could have unforeseen neurological consequences. diabetesjournals.orgdiabetesjournals.org
Current research efforts are focused on exploiting the structural variations between the isoforms. For instance, the amino acid sequence homology between the different isoforms is approximately 80%. mdpi.com While the active site is highly conserved, the allosteric sites and surrounding regions exhibit greater diversity. nih.gov Researchers are employing high-resolution crystallographic studies and advanced molecular modeling techniques to identify and target these non-conserved residues. By designing compounds that specifically interact with unique amino acid pockets in the liver isoform, it is possible to achieve greater selectivity and a more favorable therapeutic profile.
One promising approach involves targeting the regulatory sites that differ between isoforms. For example, the phosphorylation and AMP binding sites are less conserved in non-mammalian phosphorylases, and there are notable differences between the mammalian isoforms as well. nih.gov By designing inhibitors that preferentially bind to the specific regulatory architecture of the liver isoform, researchers aim to develop drugs that effectively lower hepatic glucose output without affecting glycogen metabolism in muscle and brain tissues.
Exploration of Novel Binding Sites for Allosteric Modulation
Glycogen phosphorylase is a classic example of an allosterically regulated enzyme, possessing multiple ligand binding sites that can modulate its activity. nih.govresearchgate.net Historically, inhibitor design has focused on the well-characterized active site, the AMP allosteric site, and the purine (B94841) nucleoside binding site (also known as the caffeine (B1668208) binding site). mdpi.com However, the discovery of a new allosteric site at the dimer interface has opened up exciting new possibilities for drug development. researchgate.netnih.gov
This novel site, which accommodates potent antidiabetic agents, functions by stabilizing the inactive T-state of the enzyme. nih.gov The crystallographic identification of this site has provided a new template for the design of inhibitors with unique mechanisms of action. nih.gov Researchers are actively exploring this and other potential "hidden" or transient binding pockets that may only become accessible under specific conformational states of the enzyme.
The exploration of these novel sites is heavily reliant on a combination of experimental and computational techniques. X-ray crystallography provides static snapshots of inhibitor binding, while techniques like hydrogen-deuterium exchange mass spectrometry (HDX-MS) can reveal dynamic changes in protein conformation upon ligand binding. acs.org These experimental data, coupled with molecular dynamics simulations, can help to identify and characterize new allosteric pockets that can be targeted for therapeutic intervention.
Combination Therapy Approaches with Other Antidiabetic Agents
The complex pathophysiology of type 2 diabetes often necessitates a multi-pronged therapeutic approach. nih.gov Combining glycogen phosphorylase inhibitors with other existing antidiabetic drugs that have complementary mechanisms of action holds significant promise for achieving better glycemic control and addressing the various metabolic defects associated with the disease. nih.gov
Potential combination therapies could include:
Metformin (B114582): A first-line therapy for type 2 diabetes that primarily reduces hepatic gluconeogenesis. Combining a GP inhibitor, which targets glycogenolysis, with metformin could provide a more comprehensive suppression of hepatic glucose production.
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: These agents enhance the action of incretin (B1656795) hormones, leading to increased insulin (B600854) secretion and reduced glucagon (B607659) levels. A combination with a GP inhibitor could offer a dual benefit of enhancing insulin action and directly reducing glucose release from the liver. A study on the combination of metformin and the DPP-4 inhibitor vildagliptin (B1682220) showed better long-term glycemic control. nih.gov
Sodium-Glucose Cotransporter-2 (SGLT2) Inhibitors: These drugs promote the excretion of glucose in the urine. Combining them with a GP inhibitor could help to lower blood glucose through two independent mechanisms, potentially leading to greater efficacy. Clinical trials have shown that combining SGLT2 inhibitors like canagliflozin (B192856) with metformin leads to significant improvements in glycemic control and body weight reduction. nih.gov
Glucagon-Like Peptide-1 (GLP-1) Receptor Agonists: These agents stimulate insulin secretion, suppress glucagon release, and slow gastric emptying. The addition of a GP inhibitor could further enhance glycemic control by directly targeting hepatic glucose output. nih.gov
The rationale for these combinations is to target different pathways involved in glucose homeostasis, potentially leading to synergistic effects and allowing for lower doses of individual agents, which could in turn reduce the risk of side effects.
Development of Glycogen Phosphorylase Inhibitors for Non-Diabetic Applications
While the primary focus of GP inhibitor research has been on type 2 diabetes, the fundamental role of glycogen metabolism in various physiological and pathological processes suggests that these inhibitors may have therapeutic potential in other areas.
One such area is neurobiology . Glycogen is an important energy source for the brain, particularly during periods of high neuronal activity. nih.gov Studies have shown that glycogen degradation is involved in processes like sensory stimulation. nih.gov Research using a GP inhibitor in conscious rats demonstrated that inhibiting glycogenolysis led to a compensatory increase in the utilization of blood glucose in specific brain regions during sensory stimulation. nih.gov This suggests that GP inhibitors could be valuable research tools to further elucidate the role of brain glycogen metabolism and could potentially have applications in neurological conditions where energy metabolism is dysregulated.
Another potential application is in oncology . Some cancer cells exhibit altered glucose metabolism, including changes in glycogen storage and utilization. Targeting glycogen metabolism with GP inhibitors could represent a novel strategy to selectively starve cancer cells of a key energy source.
Furthermore, research has indicated that GP inhibitors can improve the function of pancreatic beta cells, which are responsible for insulin production. nih.gov Studies in MIN6 insulinoma cells and mouse models of diabetes have shown that GP inhibitors can increase glycogen content, enhance insulin secretion, and improve glucose-induced insulin release. nih.gov This suggests a potential role for these inhibitors in preserving or even restoring beta-cell function in various forms of diabetes.
Integration of Advanced Computational and Experimental Methodologies for Next-Generation Inhibitors
The development of the next generation of glycogen phosphorylase inhibitors will be heavily reliant on the seamless integration of sophisticated computational and experimental techniques. nih.govresearchgate.net This multidisciplinary approach is essential for accelerating the drug discovery process, from initial hit identification to lead optimization.
Computational methodologies play a crucial role in:
Virtual Screening: In silico screening of large compound libraries against the three-dimensional structure of GP can rapidly identify potential inhibitor candidates. researchgate.net
Structure-Based Drug Design: Once a lead compound is identified, computational modeling can be used to predict how modifications to its structure will affect its binding affinity and selectivity. nih.govresearchgate.net This allows for the rational design of more potent and specific inhibitors.
Predicting ADMET Properties: Computational tools can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of potential drug candidates, helping to identify compounds with favorable pharmacokinetic profiles early in the discovery process. researchgate.net
Advanced experimental methodologies provide the essential data to validate and refine computational models:
High-Throughput Screening (HTS): HTS allows for the rapid testing of large numbers of compounds for their ability to inhibit GP activity.
X-ray Crystallography: This technique provides high-resolution three-dimensional structures of GP in complex with inhibitors, revealing the precise molecular interactions that are crucial for binding. nih.gov
Biophysical Techniques: Techniques such as isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) can be used to accurately measure the binding affinity and kinetics of inhibitor-enzyme interactions.
Cell-Based Assays: These assays, often using primary hepatocytes or cell lines, are used to evaluate the cellular potency of inhibitors in a more physiologically relevant context. rsc.org
By combining these powerful approaches, researchers can create a synergistic cycle of design, synthesis, testing, and refinement, ultimately leading to the development of highly effective and safe glycogen phosphorylase inhibitors for a range of therapeutic applications.
Q & A
Q. What experimental models are used to study the effects of glycogen phosphorylase inhibitors (GPIs) on hair follicle biology?
Researchers employ ex vivo human hair follicle cultures and primary human dermal papilla cells (hDPCs) or outer root sheath cells (hORSCs) to assess GPI efficacy. For example, HTPI (hydroxytrimethylpyridinyl methylindolecarboxamide) was tested in hDPCs exposed to oxidative stress (H₂O₂) to evaluate its protective effects via ALP activity restoration and anagen marker gene expression. Ex vivo cultures also measure hair shaft elongation compared to controls like minoxidil .
Q. How do GPIs modulate glycogen breakdown in hepatic glucose regulation?
GPIs inhibit glycogen phosphorylase (GP), reducing glucose-1-phosphate production from glycogenolysis. In hepatocytes, inhibitors like CP-91149 bind the indole site of GP, promoting dephosphorylation of active GPa to inactive GPb via protein phosphatase 1. This lowers hepatic glucose output, critical for managing hyperglycemia in diabetes .
Q. What biochemical assays quantify glycogen phosphorylase activity in vitro?
Standard assays measure NADPH generation at 340 nm. For GPa activity, glucose-1-phosphate is converted to glucose-6-phosphate via phosphoglucomutase, then to 6-phosphogluconate with NADP⁺ reduction. Total GP activity (GPa + GPb) is measured with activators like AMP, while GPb activity is assessed without activators .
Advanced Research Questions
Q. How can structural biology resolve contradictions in GPI binding mechanisms across isoforms?
X-ray crystallography of GP-inhibitor complexes (e.g., PDB ID: 1Z6Q) identifies allosteric sites like the AMP-binding pocket. For example, N-(3,5-dimethyl-benzoyl)-N’-(β-D-glucopyranosyl)urea binds competitively at the catalytic site, while FR258900 derivatives target the indole site. Comparative analysis of muscle vs. liver GP isoforms clarifies isoform-specific inhibitor selectivity .
Q. What methodological challenges arise when reconciling in vitro and in vivo GPI efficacy data?
Discrepancies often stem from differences in cellular models (e.g., hORSCs vs. hepatocytes) and bioavailability. For instance, HTPI showed strong ex vivo hair growth but requires pharmacokinetic validation in animal models. Similarly, CP-316819 reduced hepatic glucose flux in dogs but had variable effects in rodent hepatocytes due to phosphatase activity modulation .
Q. How do researchers optimize GPI specificity to avoid off-target kinase inhibition?
Structure-activity relationship (SAR) studies use enzyme kinetics (Km, Vmax) and computational docking. For example, modifying the indole-2-carboxamide scaffold in CP-91149 improved selectivity for GP over related kinases. Competitive binding assays against AMP-activated protein kinase (AMPK) or phosphorylase kinase further validate specificity .
Q. What mechanisms explain GPI-mediated protection against oxidative stress in hDPCs?
HTPI reduces reactive oxygen species (ROS) by upregulating antioxidant genes (e.g., SOD1) and restoring mitochondrial membrane potential. This prevents H₂O₂-induced apoptosis, as shown via flow cytometry and mitochondrial superoxide staining. ALP activity and β-catenin stabilization further confirm anagen phase prolongation .
Q. How do GPIs interact with hormonal signaling pathways (e.g., glucagon) in hepatocytes?
GPIs counteract glucagon-induced glycogenolysis by blocking GPa activation. In primary rat hepatocytes, FR258900 suppresses cAMP-dependent phosphorylation of GP, reducing glucose output. Concurrently, GPIs enhance insulin sensitivity by stabilizing glycogen synthase activity .
Q. What strategies validate GPI efficacy in diabetic animal models?
Studies use hyperglycemic clamp techniques in conscious dogs or streptozotocin-induced diabetic rats. For example, co-administration of GPIs with metformin in dogs revealed synergistic reductions in basal and glucagon-stimulated hepatic glucose production, measured via isotopic glucose tracers .
Q. How do long-term GPI treatments affect hepatic glycogen storage and metabolism?
Chronic GPI use in mice increases hepatic glycogen content by 40–60%, as quantified via acid hydrolysis and glucose oxidase assays. Transcriptomic analysis shows upregulated glycogenesis genes (e.g., GYS2) and downregulated gluconeogenic enzymes (e.g., PEPCK), confirming metabolic reprogramming .
Methodological Considerations
- Contradiction Analysis : Cross-validate findings using orthogonal methods. For example, combine enzyme activity assays with Western blotting for phosphorylated GPa (Ser14) to confirm inhibitor effects .
- Data Interpretation : Use kinetic modeling (e.g., Hill plots) to distinguish competitive vs. allosteric inhibition. For AMP-site inhibitors, assess cooperativity with AMP .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
